Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate, also known as THF-DAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. THF-DAP is a cyclic diazepane derivative that has a tetrahydrofuran ring incorporated into its structure, which gives it a distinct structure and reactivity. In recent years, THF-DAP has been extensively studied for its potential use in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Synthesis of Isochromene Derivatives :
- Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate has been used in the synthesis of isochromene derivatives. 4-Diazoisochroman-3-imines, as metal carbene precursors, reacted with alkenes and conjugated dienes to form spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b] azepines (Ren et al., 2017).
Ring Expansion to Form Diazepines :
- Research demonstrated the use of the compound in the synthesis of 1,3-diazepines. A study detailed a process where reactions with nucleophiles led to the formation of polysubstituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones (Fesenko et al., 2015).
Synthesis of Rho–Kinase Inhibitor Intermediate :
- This compound was pivotal in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the Rho–kinase inhibitor K-115 (Gomi et al., 2012).
Solid-Phase Synthesis of Quinoxalines :
- The compound found application in the solid-phase synthesis of quinoxalines, demonstrating its versatility in organic synthesis (Attanasi et al., 2001).
Synthesis of Tetrahydrofuran Derivatives :
- It was used in the synthesis of functionalized furan derivatives, indicating its role in creating structurally diverse organic compounds (Brückner & Reissig, 1985).
Creation of Heterocyclic Derivatives :
- A study illustrated its use in generating N-heterocycle-fused tetrahydro-1,4-diazepinones, showcasing the compound's utility in heterocyclic chemistry (Dzedulionytė et al., 2022).
properties
IUPAC Name |
methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-15-11(14)13-5-2-4-12(6-7-13)10-3-8-16-9-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHOYACEWUEGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCN(CC1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.